Cas no 129582-99-6 (2-(3,4-dichlorobenzenesulfonamido)acetic acid)

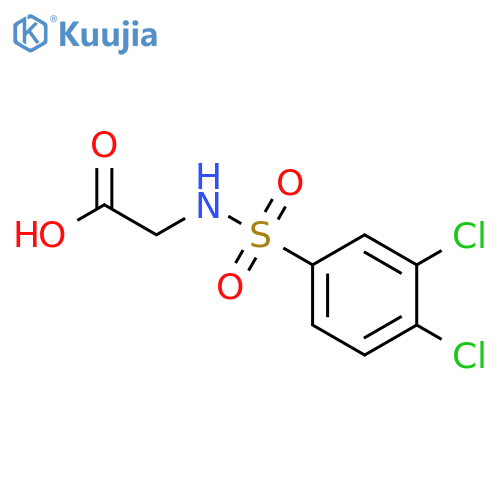

129582-99-6 structure

商品名:2-(3,4-dichlorobenzenesulfonamido)acetic acid

2-(3,4-dichlorobenzenesulfonamido)acetic acid 化学的及び物理的性質

名前と識別子

-

- (3,4-Dichloro-benzenesulfonylamino)-acetic acid

- AB00351024-03

- SR-01000277471

- 2-[(3,4-dichlorobenzene)sulfonamido]acetic acid

- 2-(3,4-dichlorophenylsulfonamido)acetic acid

- AKOS001055640

- EN300-06096

- Z45658558

- BRD-K86372484-001-01-8

- CBKinase1_018811

- 2-(3,4-dichlorobenzenesulfonamido)acetic acid

- G33566

- SR-01000277471-1

- HMS1429P21

- Glycine, N-(3,4-dichloro-phenylsulfonyl)-

- IFLab1_006335

- 2-[(3,4-dichlorophenyl)sulfonylamino]acetic acid

- SCHEMBL15787094

- NCGC00337588-01

- CBKinase1_006411

- 2-(3,4-dichlorobenzenesulfonamido)aceticacid

- F1565-0014

- 129582-99-6

-

- インチ: InChI=1S/C8H7Cl2NO4S/c9-6-2-1-5(3-7(6)10)16(14,15)11-4-8(12)13/h1-3,11H,4H2,(H,12,13)

- InChIKey: APIPQJHUNCPKSU-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 282.9472843Da

- どういたいしつりょう: 282.9472843Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 354

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 91.9Ų

2-(3,4-dichlorobenzenesulfonamido)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-06096-0.1g |

2-(3,4-dichlorobenzenesulfonamido)acetic acid |

129582-99-6 | 95.0% | 0.1g |

$66.0 | 2025-02-21 | |

| Enamine | EN300-06096-2.5g |

2-(3,4-dichlorobenzenesulfonamido)acetic acid |

129582-99-6 | 95.0% | 2.5g |

$503.0 | 2025-02-21 | |

| Enamine | EN300-06096-5.0g |

2-(3,4-dichlorobenzenesulfonamido)acetic acid |

129582-99-6 | 95.0% | 5.0g |

$743.0 | 2025-02-21 | |

| Enamine | EN300-06096-0.05g |

2-(3,4-dichlorobenzenesulfonamido)acetic acid |

129582-99-6 | 95.0% | 0.05g |

$42.0 | 2025-02-21 | |

| TRC | D439630-50mg |

2-(3,4-dichlorobenzenesulfonamido)acetic acid |

129582-99-6 | 50mg |

$ 50.00 | 2022-06-05 | ||

| Enamine | EN300-06096-1g |

2-(3,4-dichlorobenzenesulfonamido)acetic acid |

129582-99-6 | 97% | 1g |

$256.0 | 2023-10-28 | |

| Aaron | AR019IYN-50mg |

2-(3,4-dichlorobenzenesulfonamido)acetic acid |

129582-99-6 | 95% | 50mg |

$83.00 | 2025-02-28 | |

| A2B Chem LLC | AV22995-5g |

2-(3,4-dichlorobenzenesulfonamido)acetic acid |

129582-99-6 | 97% | 5g |

$818.00 | 2024-04-20 | |

| 1PlusChem | 1P019IQB-50mg |

2-(3,4-dichlorobenzenesulfonamido)acetic acid |

129582-99-6 | 95% | 50mg |

$105.00 | 2025-03-03 | |

| Aaron | AR019IYN-2.5g |

2-(3,4-dichlorobenzenesulfonamido)acetic acid |

129582-99-6 | 95% | 2.5g |

$717.00 | 2025-02-28 |

2-(3,4-dichlorobenzenesulfonamido)acetic acid 関連文献

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

129582-99-6 (2-(3,4-dichlorobenzenesulfonamido)acetic acid) 関連製品

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬